molecular formula C9H5BrN2S B11455280 2-[(4-Bromo-5-methylthiophen-2-yl)methylidene]propanedinitrile

2-[(4-Bromo-5-methylthiophen-2-yl)methylidene]propanedinitrile

Cat. No.: B11455280
M. Wt: 253.12 g/mol
InChI Key: JBBDLWHNBLTDBF-UHFFFAOYSA-N
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Description

2-[(4-Bromo-5-methylthiophen-2-yl)methylidene]propanedinitrile is an organic compound characterized by the presence of a bromo-substituted thiophene ring and a propanedinitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromo-5-methylthiophen-2-yl)methylidene]propanedinitrile typically involves the reaction of 4-bromo-5-methylthiophene-2-carbaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 4-bromo-5-methylthiophene-2-carbaldehyde reacts with the active methylene group of malononitrile to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromo-5-methylthiophen-2-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-[(4-Bromo-5-methylthiophen-2-yl)methylidene]propanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-5-methylthiophen-2-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets. The bromo-substituted thiophene ring can participate in various binding interactions, while the nitrile groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Bromo-5-methylthiophen-2-yl)methylidene]propanedinitrile is unique due to the presence of both a bromo-substituted thiophene ring and a propanedinitrile group

Properties

Molecular Formula

C9H5BrN2S

Molecular Weight

253.12 g/mol

IUPAC Name

2-[(4-bromo-5-methylthiophen-2-yl)methylidene]propanedinitrile

InChI

InChI=1S/C9H5BrN2S/c1-6-9(10)3-8(13-6)2-7(4-11)5-12/h2-3H,1H3

InChI Key

JBBDLWHNBLTDBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C=C(C#N)C#N)Br

Origin of Product

United States

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